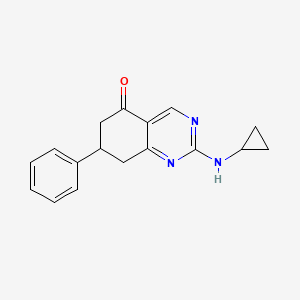![molecular formula C11H18N5S+ B11464239 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11464239.png)
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-3,5,7-triaza-1-azoniatricyclo[3311~3,7~]decane is a complex organic compound that features a unique structure combining a thiazole ring and a triaza-azoniatricyclodecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Thiazole Ring to the Triaza-azoniatricyclodecane Framework: This step involves the nucleophilic substitution reaction where the thiazole ring is attached to the triaza-azoniatricyclodecane framework through a methylene bridge. This can be achieved using a suitable base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane can undergo various types of chemical reactions:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the triaza-azoniatricyclodecane framework.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: The compound can serve as a catalyst or a ligand in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Triaza-azoniatricyclodecane Derivatives: Compounds with similar triaza-azoniatricyclodecane frameworks but different substituents.
Uniqueness
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane is unique due to its combination of a thiazole ring and a triaza-azoniatricyclodecane framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H18N5S+ |
|---|---|
Molecular Weight |
252.36 g/mol |
IUPAC Name |
2-methyl-5-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C11H18N5S/c1-10-12-2-11(17-10)3-16-7-13-4-14(8-16)6-15(5-13)9-16/h2H,3-9H2,1H3/q+1 |
InChI Key |
OVKFACHBCTUKBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C[N+]23CN4CN(C2)CN(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11464160.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B11464163.png)

![N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11464187.png)
![5-[(2-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11464188.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11464190.png)
![N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B11464198.png)
![3-[(diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B11464204.png)
![ethyl [5-(2,5-dimethylthiophen-3-yl)-1,3-dimethyl-2,4-dioxo-6-phenyl-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]acetate](/img/structure/B11464207.png)

![2-[(3-Fluorophenyl)methyl]-5-([(4-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11464224.png)
![Propan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11464226.png)
![Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate](/img/structure/B11464227.png)
![methyl 3,4,5-trimethoxy-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate](/img/structure/B11464233.png)
